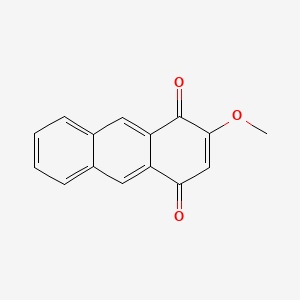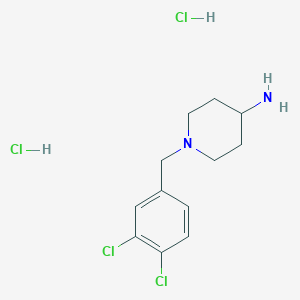
2-Methoxy-1,4-anthraquinone
Descripción general
Descripción
2-Methoxy-1,4-anthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of a methoxy group (-OCH3) attached to the anthracenedione structure. This compound is known for its vibrant color and has various applications in different fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,4-anthraquinone typically involves the methoxylation of 1,4-anthraquinone. One common method is the reaction of 1,4-anthraquinone with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the substitution of a hydrogen atom with a methoxy group at the 2-position of the anthraquinone ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale methoxylation processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-1,4-anthraquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require strong acids or bases as catalysts, depending on the desired functional group.
Major Products
Aplicaciones Científicas De Investigación
2-Methoxy-1,4-anthraquinone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound exhibit promising therapeutic effects, particularly in cancer treatment.
Industry: It is utilized in the production of various industrial dyes and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1,4-anthraquinone involves its interaction with cellular components, leading to various biological effects. In cancer treatment, the compound intercalates into DNA, disrupting the replication process and inducing cell death. It also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, further contributing to its anticancer activity.
Comparación Con Compuestos Similares
2-Methoxy-1,4-anthraquinone can be compared with other anthraquinone derivatives, such as:
1,4-Diamino-2-methoxy-9,10-anthracenedione: Known for its use in dye synthesis and potential biological activities.
1-Amino-4-hydroxy-2-methoxy-9,10-anthracenedione: Exhibits similar chemical properties but with different biological applications.
1,2-Dimethoxyanthraquinone: Another derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other anthraquinone derivatives.
Propiedades
Fórmula molecular |
C15H10O3 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
2-methoxyanthracene-1,4-dione |
InChI |
InChI=1S/C15H10O3/c1-18-14-8-13(16)11-6-9-4-2-3-5-10(9)7-12(11)15(14)17/h2-8H,1H3 |
Clave InChI |
BQKKYANHXFRHLT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)C2=CC3=CC=CC=C3C=C2C1=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[4-(p-Toluenesulfonyloxy)butyl]-1H-indole-5-carbonitrile](/img/structure/B8272452.png)
![3-[1-(Benzyloxycarbonyl)indol-3-yl]-1-chloropropan-2-one](/img/structure/B8272454.png)







